molecular formula C23H25N5O2 B2554578 2-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097925-12-5

2-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No. B2554578
CAS RN: 2097925-12-5
M. Wt: 403.486
InChI Key: PUFGEYBPLWBVFZ-UHFFFAOYSA-N
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Description

2-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a useful research compound. Its molecular formula is C23H25N5O2 and its molecular weight is 403.486. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • Research on quinoxaline derivatives, including compounds structurally related to the specified chemical, has demonstrated significant antimicrobial properties. For instance, novel syntheses involving quinoxaline derivatives have led to compounds with promising antibacterial and antifungal effects. These compounds were synthesized through innovative methods such as ultrasound- and microwave-assisted synthesis and evaluated against various bacterial and fungal strains, showing good activity in some cases (Ashok, Ganesh, Vijaya Lakshmi, & Ravi, 2014).

Antitumor and Anticancer Properties

  • Quinoxaline derivatives have also been explored for their potential antitumor and anticancer activities. A study on novel series of 2-(benzimidazol-2-yl)quinoxalines, designed and synthesized with piperazine, piperidine, and morpholine moieties, showed promising activity against a wide range of cancer lines without causing significant cytotoxicity to normal cells. This research suggests the potential of quinoxaline derivatives as leading compounds for further development as new anticancer agents (Mamedov, Zhukova, Voloshina, et al., 2022).

Antiviral Activity and Interferon Induction

  • The synthesis of new quinoxaline derivatives has been shown to offer low toxicity and potent antiviral effects, along with the ability to induce interferon, highlighting their potential as effective antiviral agents. Morpholine and 4-methyl-piperidine derivatives, in particular, demonstrated significant activity, suggesting their utility in developing new antiviral therapies (Shibinskaya, Lyakhov, Mazepa, et al., 2010).

properties

IUPAC Name

2-[[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c29-22-13-17-5-1-2-6-18(17)26-28(22)15-16-9-11-27(12-10-16)23(30)21-14-24-19-7-3-4-8-20(19)25-21/h3-4,7-8,13-14,16H,1-2,5-6,9-12,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFGEYBPLWBVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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